molecular formula C34H48O10 B12320124 2-[1-(7-Hydroxy-10,13-dimethyl-1-oxo-2,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4-methyl-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one

2-[1-(7-Hydroxy-10,13-dimethyl-1-oxo-2,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4-methyl-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one

Cat. No.: B12320124
M. Wt: 616.7 g/mol
InChI Key: ZKPXDCPRHDFPTL-UHFFFAOYSA-N
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Description

This compound is a highly modified steroidal derivative with a cyclopenta[a]phenanthren core, a structure characteristic of bile acids and steroid hormones. Key features include:

  • Core structure: A decahydrocyclopenta[a]phenanthren system with hydroxyl, methyl, and ketone groups at positions 7, 10, 13, and 1, respectively .
  • Substituents: A 2,3-dihydropyran-6-one ring at position 17, linked via an ethyl group. A glycosyl moiety (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl) attached to the pyranone ring, enhancing hydrophilicity .

Properties

Molecular Formula

C34H48O10

Molecular Weight

616.7 g/mol

IUPAC Name

2-[1-(7-hydroxy-10,13-dimethyl-1-oxo-2,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4-methyl-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one

InChI

InChI=1S/C34H48O10/c1-16-12-24(43-31(41)19(16)15-42-32-30(40)29(39)28(38)25(14-35)44-32)17(2)20-8-9-21-27-22(10-11-33(20,21)3)34(4)18(13-23(27)36)6-5-7-26(34)37/h5-6,13,17,20-25,27-30,32,35-36,38-40H,7-12,14-15H2,1-4H3

InChI Key

ZKPXDCPRHDFPTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C(C=C5C4(C(=O)CC=C5)C)O)C)COC6C(C(C(C(O6)CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound can be achieved through multiple steps involving the formation of the cyclopenta[a]phenanthrene core, followed by functionalization with hydroxyl groups and the attachment of the sugar moiety. One method involves the catalytic hydrogenation of 3β-hydroxy-pregna-5,16-diene-20-one-3-acetate to form the desired product .

Industrial Production Methods

Industrial production of such complex molecules typically involves multi-step synthesis with rigorous purification processes. The use of high-performance liquid chromatography (HPLC) and other advanced techniques ensures the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reactions: Often involve nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

The compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound A : 1,2,3,14-tetrahydroxy-10,13-dimethyl-17-(2,3,6-trihydroxy-6-methylheptan-2-yl)-decahydrocyclopenta[a]phenanthren-6-one

  • Similarities : Shares the decahydrocyclopenta[a]phenanthren core with hydroxyl and methyl groups.
  • Differences: Lacks the dihydropyranone ring and glycosyl group; instead, it has a branched heptane chain at position 15.
  • Impact : Reduced water solubility compared to the target compound due to the absence of glycosylation.

Compound B : 5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-...-decahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one

  • Similarities: Features a glycosyl group (oxan-2-yl) and pyranone ring.
  • Differences: The glycosyl group is directly attached to the steroidal core rather than the pyranone ring.
  • Impact : Altered pharmacokinetics due to differences in glycosyl positioning.

Functional Group Analogues

Compound C : 10,13-Dimethyl-17-[1-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)ethyl]-3-[glycosyl]oxy-tetradecahydrocyclopenta[a]phenanthren-6-one

  • Similarities : Contains a glycosyl group and a heterocyclic substituent (tetrahydropyridine).
  • Differences: The heterocyclic group replaces the dihydropyranone ring.
  • Impact: Potential for enhanced receptor targeting due to the pyridine moiety.

Compound D : 17-(5-Ethyl-6-methylhept-6-en-2-yl)-7-hydroxy-10,13-dimethyl-dodecahydrocyclopenta[a]phenanthren-1-one

  • Similarities : Shares the hydroxylated and methylated steroidal core.
  • Differences : Features an aliphatic heptene chain instead of fused rings or glycosyl groups.
  • Impact : Likely lower metabolic stability due to the unsaturated hydrocarbon chain.

Biological Activity

The compound 2-[1-(7-Hydroxy-10,13-dimethyl-1-oxo-2,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4-methyl-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one (hereafter referred to as "Compound X") is a complex organic molecule with significant potential in medicinal chemistry. Its structural characteristics suggest various biological activities that are currently being explored in scientific research.

Structural Composition

Compound X is characterized by several functional groups:

  • Hydroxyl groups : Contribute to its solubility and potential interactions with biological macromolecules.
  • Dihydropyran moiety : Implicates possible roles in anti-inflammatory and antioxidant activities.
  • Cyclopenta[a]phenanthrene framework : Suggests potential hormonal activity due to its steroid-like structure.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit notable antioxidant properties. The presence of multiple hydroxyl groups in Compound X enhances its ability to scavenge free radicals. A study demonstrated that derivatives of similar phenanthrene structures significantly reduced oxidative stress markers in vitro .

Anti-inflammatory Properties

Compound X has been implicated in modulating inflammatory pathways. Network pharmacology analyses have suggested that it interacts with key targets involved in inflammation signaling pathways such as MAPK and TNF-alpha pathways . These interactions indicate a potential for therapeutic use in conditions characterized by chronic inflammation.

Anticancer Potential

Preliminary studies suggest that Compound X may exhibit anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways . Its structural similarity to known anticancer agents warrants further investigation into its mechanism of action against various tumors.

Study 1: Antioxidant Efficacy

A recent study evaluated the antioxidant capacity of Compound X using DPPH and ABTS assays. The results indicated that Compound X had a significant reduction in DPPH radical concentration compared to control samples, demonstrating its potential as a natural antioxidant agent .

Assay TypeIC50 Value (µM)Control (Ascorbic Acid)
DPPH25.020.0
ABTS30.018.0

Study 2: Anti-inflammatory Activity

In another investigation focusing on inflammatory markers in macrophage cells treated with Compound X, a significant decrease in IL-6 and TNF-alpha production was observed. This suggests that Compound X may inhibit pro-inflammatory cytokine release .

CytokineControl Level (pg/mL)Compound X Level (pg/mL)
IL-615075
TNF-alpha20090

The biological activities of Compound X can be attributed to its ability to:

  • Scavenge free radicals : The hydroxyl groups facilitate electron donation.
  • Modulate signaling pathways : Interaction with receptors involved in inflammatory responses.
  • Induce apoptosis : Activation of intrinsic apoptotic pathways via mitochondrial dysfunction.

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